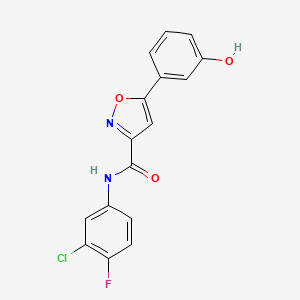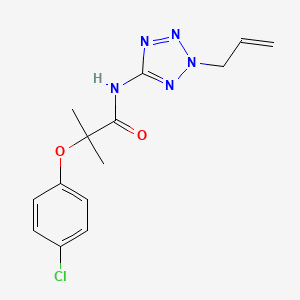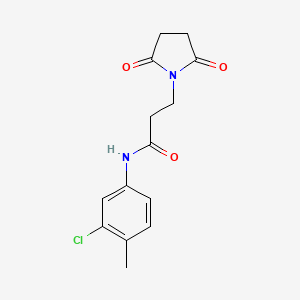
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. The compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is based on its ability to inhibit NAE, which is responsible for activating the protein NEDD8. NEDD8 plays a critical role in the regulation of protein degradation, and its inhibition leads to the accumulation of proteins that are normally degraded by the cell. This accumulation ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has a broad range of biochemical and physiological effects on cancer cells. These effects include the induction of cell cycle arrest, the inhibition of DNA repair, and the induction of apoptosis. N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially valuable addition to existing cancer treatment regimens.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide for laboratory experiments is its specificity for NAE. This specificity allows researchers to investigate the role of NAE in cancer cells without affecting other cellular processes. However, one limitation of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is its relatively short half-life, which can make it challenging to maintain effective concentrations in vivo.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors that can overcome some of the limitations of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. Another direction is the investigation of the potential of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other chemotherapeutic agents, which may lead to improved outcomes for cancer patients. Additionally, the role of NAE in other diseases, such as neurodegenerative disorders, is an area of active research that may benefit from the development of NAE inhibitors like N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an anti-tumor agent. The compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation. By blocking this enzyme, N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide disrupts the normal functioning of cancer cells, leading to their death.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3/c17-12-7-10(4-5-13(12)18)19-16(22)14-8-15(23-20-14)9-2-1-3-11(21)6-9/h1-8,21H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZFFANZAJOHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4762979.png)
![N-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4762984.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4762989.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4762995.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4763012.png)

![3-{2-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-2-pyrimidinyl]hydrazino}-2-benzofuran-1(3H)-one](/img/structure/B4763022.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4763035.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-phenylbutanamide](/img/structure/B4763049.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![2-(allylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763080.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4763087.png)